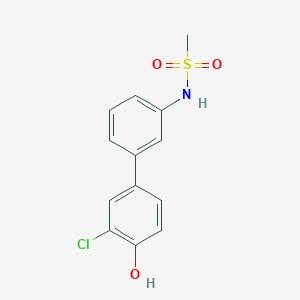
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol (3-CMSAP) is a phenol compound that has been used for a variety of scientific applications, including synthesis, research, and laboratory experiments. 3-CMSAP is a highly versatile compound, due to its unique chemical structure and properties. It is a white, crystalline solid that is soluble in water, alcohol, and organic solvents. 3-CMSAP has been used in the synthesis of pharmaceuticals, in the production of polymers, and as a reagent in organic synthesis. In addition, 3-CMSAP has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and as a reagent in organic synthesis. It has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment. 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has also been used in studies of the structure and function of proteins, and has been used to study the effects of drugs on the nervous system.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and environmental pollutants. By inhibiting the activity of this enzyme, 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% may reduce the toxicity of drugs and pollutants, and may also act as a catalyst for the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% have not yet been fully studied. However, some studies have suggested that 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% may have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been suggested that 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% may have an effect on the metabolism of drugs and environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a highly soluble compound, which makes it easier to work with in the lab. Additionally, 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is relatively stable, and can be stored for long periods of time without degradation. However, 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is also toxic, and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential future applications of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% are numerous. Further research into the biochemical and physiological effects of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% could lead to the development of new drugs or treatments for various diseases. In addition, further research into the mechanism of action of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% could lead to the development of new methods for the synthesis of pharmaceuticals. Finally, further research into the effects of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% on the environment could lead to the development of new methods for the removal of pollutants from the environment.
Synthesemethoden
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 3-chloro-5-(3-methylsulfonylaminophenyl)phenol with an amine and a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF). The resulting product is a white, crystalline solid. Other methods of synthesis include the reaction of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% with an alkyl halide and a base, or the reaction of 3-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% with an alkyl halide and an acid.
Eigenschaften
IUPAC Name |
N-[3-(3-chloro-5-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISYTYHWUBEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686181 | |
| Record name | N-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261888-51-0 | |
| Record name | Methanesulfonamide, N-(3′-chloro-5′-hydroxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)








